

# Application Notes: Quantitative Analysis of Flutolanil in Soil and Water Samples

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#### Introduction

Flutolanil is a systemic fungicide used to control a range of plant diseases caused by Basidiomycetes fungi.[1] Its application in agriculture necessitates reliable and sensitive analytical methods to monitor its presence in environmental compartments such as soil and water, ensuring environmental safety and regulatory compliance. This document provides detailed protocols for the quantitative analysis of flutolanil in both soil and water matrices, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust technique for pesticide residue analysis.[2][3] Alternative methods, including the versatile QuEChERS approach, are also presented.

## **Section 1: Quantitative Analysis in Water Samples**

Monitoring **flutolanil** in water is crucial due to its potential to contaminate ground and surface water resources.[4] The standard method involves sample clean-up and concentration using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

## Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Flutolanil in Water

This protocol is adapted from a validated method for the determination of **flutolanil** in water.[5]

A. Sample Preparation and Solid-Phase Extraction (SPE)



- Sample Collection: Collect 50 mL of the water sample in a clean container.
- Solvent Addition: Add 5 mL of acetonitrile to the 50 mL water sample.[5]
- SPE Cartridge Conditioning:
  - Wash a solid-phase extraction cartridge (e.g., Oasis HLB) with 6 mL of acetonitrile.
  - Equilibrate the cartridge with 6 mL of 10% aqueous acetonitrile.[5]
- Sample Loading: Load the entire 55 mL sample mixture onto the conditioned SPE cartridge.
- Cartridge Washing: Wash the cartridge with 6 mL of 10% aqueous acetonitrile to remove interferences.[5]
- Elution: Elute the target analyte, **flutolanil**, from the cartridge using 9 mL of acetonitrile.[5]
- Concentration and Reconstitution:
  - Dry the eluate completely under a gentle stream of nitrogen.
  - Reconstitute the dried residue in 5 mL of a 50% acetonitrile in water solution (v/v).[5] The sample is now ready for instrumental analysis.
- B. Instrumental Analysis: LC-MS/MS
- Chromatographic Column: Utilize a C18 column (e.g., Cadenza CD-C18, 2.0 mm x 50 mm, 3 μm).[5]
- Mobile Phase:
  - Mobile Phase A: Water containing 0.1% formic acid.[5]
  - Mobile Phase B: Methanol containing 0.1% formic acid.[5]
- Gradient Elution Program:
  - 0.0 min: 50% A, 50% B



o 0.5 min: 30% A, 70% B

5.5 min: 0% A, 100% B

7.5 min: 0% A, 100% B

12.0 min: 50% A, 50% B (re-equilibration)[5]

 Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]

## Quantitative Data for Flutolanil Analysis in Water

The following table summarizes the performance of the SPE-LC/MS/MS method.

Parameter	Value	Reference
Analytical Method	LC-MS/MS	[5]
Limit of Quantification (LOQ)	0.1 μg/L	[5]
Limit of Detection (LOD)	0.03 μg/L	[5]
Mean Recovery (at 0.1 μg/L)	94.9%	[5]
Relative Standard Deviation (RSD) (at 0.1 μg/L)	2.1%	[5]
Mean Recovery (at 1.0 μg/L)	101.4%	[5]
Relative Standard Deviation (RSD) (at 1.0 μg/L)	2.1%	[5]

## Section 2: Quantitative Analysis in Soil Samples

Soil acts as a primary sink for pesticides, making it a critical matrix for environmental monitoring.[6] Due to its complexity, soil analysis requires robust extraction and clean-up procedures.



## Protocol 2: Acetonitrile Extraction and LC-MS/MS Analysis of Flutolanil in Soil

This protocol is based on a validated method for determining **flutolanil** in soil.[7]

- A. Sample Preparation and Extraction
- Sample Weighing: Weigh 20 g of a well-mixed soil sample into a centrifuge tube.
- First Extraction:
  - Add 50 mL of acetonitrile to the soil sample.[7]
  - Shake the mixture vigorously for 15 minutes.[7]
  - Centrifuge at 2500 rpm for 5 minutes and collect the supernatant.[7]
- · Second Extraction:
  - Add another 20 mL of acetonitrile to the soil pellet.[7]
  - Repeat the shaking and centrifugation steps.
- Extract Combination: Combine the supernatants from both extractions and adjust the final volume to 100 mL with acetonitrile.[7]
- B. Extract Clean-up
- Liquid-Liquid Partitioning:
  - Transfer a 12.5 mL aliquot of the extract to a new tube.
  - Add 3 g of NaCl and 12.5 mL of a 0.1 M phosphate buffer solution (pH 7) and shake.
- Solid-Phase Extraction (SPE) Clean-up:
  - Condition a carbon graphite/aminopropyl silica gel cartridge column with 5 mL of acetonitrile followed by 5 mL of acetonitrile:distilled water (4:1, v/v).[7]



- Load the upper organic layer from the partitioning step onto the conditioned cartridge.[7]
- Wash the cartridge with 2 mL of acetonitrile:distilled water (4:1, v/v) followed by 2 mL of acetonitrile.[7]
- Elute the analyte with 5 mL of acetonitrile:acetic acid (95:5, v/v).[7]
- Final Preparation: Dilute the eluate to a final volume of 25 mL with distilled water. The sample is now ready for analysis.[7]

C. Instrumental Analysis: LC-MS/MS The instrumental parameters, including the column, mobile phases, and gradient program, are identical to those described in Protocol 1 for water analysis.[7]

## Protocol 3: QuEChERS Method for Flutolanil Extraction from Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for multi-residue pesticide analysis in complex matrices like soil.[6][8][9]

#### A. Sample Extraction

- Sample Weighing: Weigh 10 g of a soil sample into a 50 mL centrifuge tube. For dry soil, add
  7 mL of water, vortex, and allow to hydrate for 30 minutes before proceeding.[8]
- Solvent Addition: Add 10 mL of acetonitrile to the tube.
- Extraction: Shake vigorously for 5 minutes to extract the pesticides from the soil matrix.
- Salting-Out: Add the contents of a QuEChERS salt packet (commonly containing 4 g MgSO<sub>4</sub> and 1 g NaCl or 1.7 g Sodium Acetate) to the tube.[9][10]
- Phase Separation: Shake immediately for at least 2 minutes, then centrifuge for 5 minutes at
  ≥ 3000 rcf.[9]
- B. Dispersive Solid-Phase Extraction (d-SPE) Clean-up



- Aliquot Transfer: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE centrifuge tube. These tubes typically contain anhydrous MgSO<sub>4</sub> for water removal and sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[9]
- Clean-up: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[9]
- Final Extract: The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

### Quantitative Data for Flutolanil Analysis in Soil

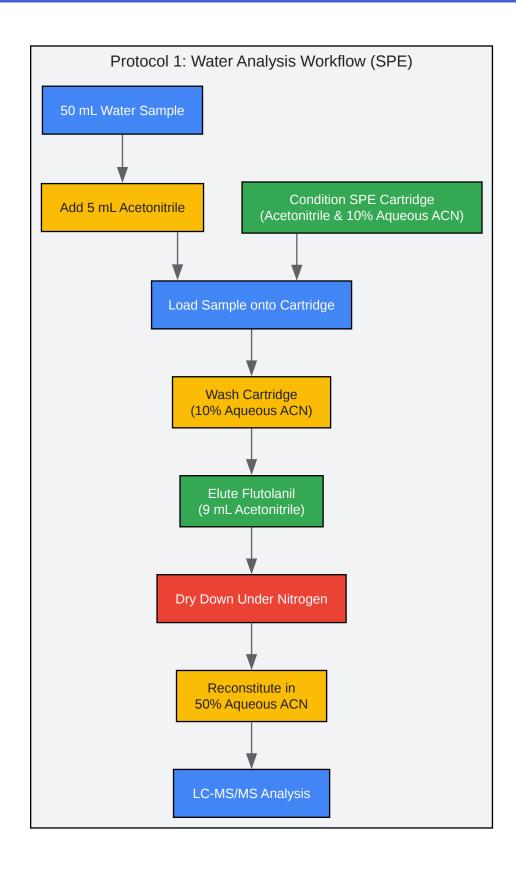
The following table summarizes the performance of the acetonitrile extraction LC-MS/MS method.

Parameter	Value	Reference
Analytical Method	LC-MS/MS	[7]
Limit of Quantification (LOQ)	0.01 mg/kg	[7]
Limit of Detection (LOD)	0.003 mg/kg	[7]
Mean Recovery	70-120%	[7]
Relative Standard Deviation (RSD)	≤ 20%	[7]

## **Section 3: Visualization of Experimental Workflows**

The following diagrams illustrate the logical flow of the analytical protocols described.

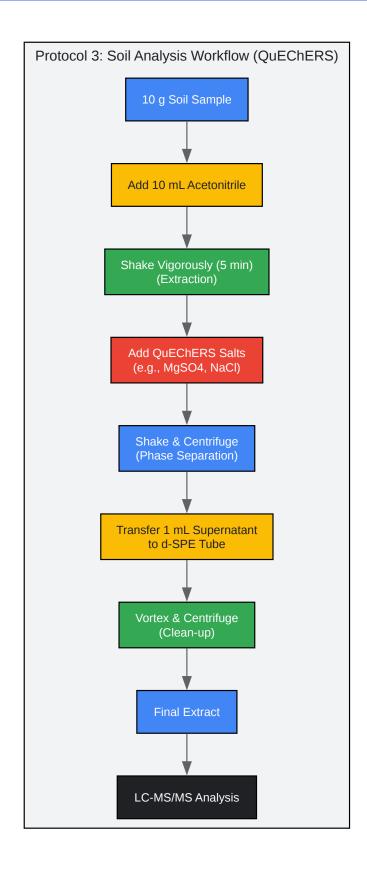




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Fig. 1: Workflow for **Flutolanil** analysis in water by SPE-LC-MS/MS.





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Fig. 2: Workflow for **Flutolanil** analysis in soil by QuEChERS-LC-MS/MS.



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